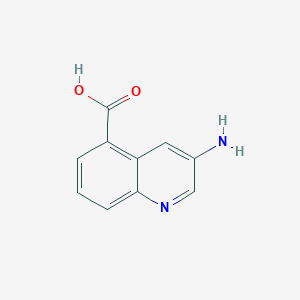

3-Aminoquinoline-5-carboxylic acid

Description

BenchChem offers high-quality 3-Aminoquinoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoquinoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBQYDTTWSYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Spectral Characterization of 3-Aminoquinoline-5-carboxylic Acid

This technical guide provides an in-depth spectral analysis of 3-Aminoquinoline-5-carboxylic acid (3-AQ-5-CA) , a critical bifunctional scaffold used in the synthesis of kinase inhibitors and DNA-intercalating agents.

Due to the specific substitution pattern (3,5-disubstituted quinoline), direct spectral databases are often proprietary. This guide synthesizes data from established component analogs (3-aminoquinoline and quinoline-5-carboxylic acid) and substituent chemical shift theory to provide a high-confidence predictive analysis.

Molecular Architecture & Electronic Environment

The 3-AQ-5-CA molecule presents a unique "push-pull" electronic system:

-

Electron Donor (Push): The amino group (

) at position 3 donates electron density into the heteroaromatic ring via resonance ( -

Electron Acceptor (Pull): The carboxylic acid (

) at position 5 withdraws electron density ( -

Quinoline Core: The nitrogen atom at position 1 creates an inherent dipole, deshielding the protons at positions 2 and 8.

Visualization: Structural Logic & Numbering

The following diagram illustrates the numbering scheme and the opposing electronic effects that dictate the spectral signature.

Caption: Electronic influence of substituents on the quinoline scaffold determining NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Primary Solvent Recommendation: Dimethyl sulfoxide-d6 (

A. H NMR (Proton) Analysis

The proton spectrum is characterized by three distinct regions: the exchangeable protons, the heteroaromatic ring, and the carbocyclic ring.

| Proton Assignment | Chemical Shift ( | Multiplicity | Causality & Diagnostic Notes |

| -COOH | 12.5 - 13.5 | Broad Singlet | Highly deshielded acidic proton. Disappears upon |

| H-2 | 8.6 - 8.8 | Singlet (d) | Deshielded by adjacent Ring Nitrogen (N1). Slightly shielded relative to quinoline due to C3-NH2 donation. |

| H-8 | 8.1 - 8.3 | Doublet | Deshielded by N1 lone pair anisotropy ("peri-effect") and C5-COOH withdrawal. |

| H-4 | 7.4 - 7.6 | Singlet (d) | Ortho to amino group. Shielded by resonance electron donation from N-3. |

| H-6, H-7 | 7.6 - 7.9 | Multiplet | Complex coupling pattern (ABX system with H8). Influenced by C5-COOH deshielding. |

| -NH2 | 5.5 - 6.2 | Broad Singlet | Broadened by quadrupole moment of Nitrogen. Disappears upon |

Critical Validation Protocol (D2O Exchange): To distinguish the aromatic singlets (H2/H4) from residual solvent peaks, add 1-2 drops of Deuterium Oxide (

) to the NMR tube and shake.

Result: The peaks at ~13.0 ppm (-COOH) and ~5.8 ppm (-NH2) will vanish. The aromatic signals will remain but may sharpen due to loss of coupling to labile protons.

B. C NMR (Carbon) Analysis[2][3][4][5][6]

-

Carbonyl (C=O): 167-170 ppm. Distinctive downfield peak.[3]

-

C-2: ~145-150 ppm.[1] Deshielded by N1.

-

C-3: ~140-142 ppm.[5] Directly attached to the amino group (Ipso effect).

Infrared (IR) Spectroscopy

The IR spectrum of 3-AQ-5-CA is dominated by the interference between the amino and carboxylic acid moieties. In the solid state (KBr pellet), the molecule often exists as a zwitterion or forms strong intermolecular hydrogen bonds.

| Functional Group | Wavenumber ( | Intensity/Shape | Structural Origin |

| O-H Stretch | 2500 - 3300 | Very Broad | Carboxylic acid dimer "fishhook" shape.[3] Often obscures N-H stretches. |

| N-H Stretch | 3350 - 3450 | Medium Doublet | Primary amine ( |

| C=O Stretch | 1680 - 1710 | Strong | Carboxylic acid carbonyl. Lower frequency indicates strong H-bonding or conjugation. |

| C=N / C=C | 1580 - 1620 | Medium-Strong | Quinoline aromatic ring skeletal vibrations. |

| C-O Stretch | 1200 - 1300 | Strong | C-O single bond of the carboxylic acid. |

UV-Vis Spectroscopy

The UV-Vis profile is pH-dependent due to the amphoteric nature of the molecule (Basic N-ring/N-amine and Acidic COOH).

-

Solvent: Ethanol or Methanol.[2]

-

(Band I): 230-250 nm (

-

(Band II): 320-350 nm (

-

Note: The 3-amino group causes a bathochromic shift (red shift) compared to unsubstituted quinoline (typically ~313 nm) due to the auxochromic effect extending conjugation.

-

Experimental Workflow: Synthesis to Characterization

The following workflow outlines the logical progression for validating this compound, ensuring high data integrity.

Caption: Step-by-step validation protocol for 3-Aminoquinoline-5-carboxylic acid.

References

-

ChemicalBook. 3-Aminoquinoline NMR and Spectral Data. (Accessed 2024). Provides foundational data for the 3-aminoquinoline substructure.[2][5]

-

National Institutes of Health (PubChem). 3-Aminoquinoline Compound Summary. CID 11375.

-

BenchChem. Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. (Analogous heterocyclic amine spectral behavior).

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. (General principles for COOH spectral assignment in aromatic systems).

-

SpectraBase. 3-Quinolinecarboxylic acid NMR Data. (Reference for quinoline-carboxylic acid shift tendencies).

Sources

- 1. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 3-Aminoquinoline(580-17-6) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Determination of Fluorescence Quantum Yield for 3-Aminoquinoline-5-carboxylic Acid

Executive Summary

3-Aminoquinoline-5-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating fluorescent probes. Its photophysical behavior is governed by Intramolecular Charge Transfer (ICT) between the electron-donating amine (position 3) and the electron-withdrawing carboxyl group (position 5).

Accurate determination of the fluorescence quantum yield (

Photophysical Rationale & Experimental Design

Before beginning, one must understand the specific challenges posed by the 3-aminoquinoline scaffold:

-

pH Sensitivity: The quinoline nitrogen (

) and the carboxylic acid (-

Directive: Perform measurements in buffered solutions (e.g., PBS pH 7.4) or defined organic solvents (MeOH, DMSO) to ensure a single species dominates.

-

-

Solvatochromism: The ICT state is stabilized by polar solvents, often causing a bathochromic (red) shift in emission and variation in

.-

Directive: The Refractive Index (

) correction in the calculation is critical when the standard and sample are in different solvents.

-

Selection of Reference Standard

The choice of standard relies on spectral overlap.[1] For 3-aminoquinoline derivatives (typically

| Standard | Solvent | Application Note | ||

| Quinine Sulfate | 0.1 M | 0.546 (54.6%) | 300–360 nm | Recommended. Best spectral overlap. |

| Coumarin 153 | Ethanol | 0.38 (38%) | 380–440 nm | Use if |

| Tryptophan | Water (pH 7) | 0.14 (14%) | 280–300 nm | Use only if excitation is deep UV. |

Instrumentation & Reagents

Hardware

-

UV-Vis Spectrophotometer: Double-beam preferred for baseline stability.

-

Spectrofluorometer: Photon-counting detection mode recommended.

-

Cuvettes: Quartz fluorescence cuvettes (10 mm path length), 4-sided clear. Do not use plastic or glass.

Reagents

-

Analyte: 3-Aminoquinoline-5-carboxylic acid (>98% purity).

-

Reference Standard: Quinine Sulfate Dihydrate (NIST Traceable or high purity).

-

Solvents: Spectroscopic grade (HPLC grade or higher) Ethanol, Methanol, or Water.

-

Acid: 0.1 M

(prepared with ultrapure water) for the standard.

Experimental Protocol: The Comparative Slope Method

This method eliminates concentration errors by plotting Integrated Fluorescence vs. Absorbance.

Phase 1: Preparation

-

Stock Solutions: Prepare a 1 mM stock of the Analyte in the chosen solvent (e.g., Methanol) and the Standard in 0.1 M

. -

Dilution Series: Prepare 5 dilutions for both the Analyte and the Standard.

-

Target Absorbance: The Optical Density (OD) at the excitation wavelength (

) must fall between 0.01 and 0.05 . -

Why? This strictly avoids the Inner Filter Effect (IFE) , where high concentration causes re-absorption of emitted light and non-linear detector response.

-

Phase 2: Spectroscopic Measurements[2]

Step 1: Absorption Scan

-

Blank the UV-Vis with pure solvent.

-

Measure the absorbance of all 5 dilutions at the chosen

(e.g., 350 nm). -

Validation: Ensure the background absorbance (at >600 nm) is zero.

Step 2: Fluorescence Scan

-

Set

to the same wavelength used in Step 1. -

Set emission slit widths (typically 1–5 nm) and keep them constant for all samples and standards.

-

Scan emission from 10 nm above

to 700 nm. -

Integration: Calculate the total area under the curve (Integrated Fluorescence Intensity,

) for each scan.

Phase 3: Workflow Visualization

Caption: Step-by-step workflow for relative quantum yield determination, emphasizing the critical Absorbance checkpoint to prevent Inner Filter Effects.

Data Analysis & Calculation

The Parker-Rees Equation

Calculate the quantum yield (

Where:

- : Quantum Yield (Dimensionless)

- : Slope of the line (Integrated Fluorescence vs. Absorbance)[2]

- : Refractive Index of the solvent[2]

- : Unknown Sample (3-Aminoquinoline-5-carboxylic acid)

- : Standard (Quinine Sulfate)[3][4]

Refractive Index Correction Table

Failure to correct for

| Solvent | Refractive Index ( | Correction Factor ( |

| Water / 0.1 M H2SO4 | 1.333 | 1.00 |

| Methanol | 1.328 | 0.99 |

| Ethanol | 1.361 | 1.04 |

| DMSO | 1.479 | 1.23 |

Note: If your analyte is in DMSO and standard in water, the correction factor is significant (

Troubleshooting & Validation

Inner Filter Effect (IFE) Logic

If the absorbance is too high, the excitation beam is attenuated before reaching the center of the cuvette, and emitted light is re-absorbed.

Caption: Logic diagram illustrating why high absorbance leads to underestimation of Quantum Yield.

Common Pitfalls

-

Oxygen Quenching: Aminoquinolines can be susceptible to dynamic quenching by dissolved oxygen.

-

Validation: Degas the solvent (sparge with

or Ar for 10 mins) and compare the intensity. If intensity increases >5%, all measurements must be performed in degassed solvents.

-

-

Raman Scattering: In samples with low quantum yield (<5%), solvent Raman peaks can interfere.

-

Validation: Run a solvent-only blank and subtract this spectrum from the sample emission spectrum.

-

References

-

Brouwer, A. M. (2011).[5] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[5] [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. [Link]

-

Lakowicz, J. R. (2006).[6] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

-

NIST. (n.d.). Standard Reference Material 936a - Quinine Sulfate Dihydrate. National Institute of Standards and Technology. [Link]

Sources

Technical Guide: Photophysical Properties of 3-Aminoquinoline-5-carboxylic acid

[1]

Executive Summary

3-Aminoquinoline-5-carboxylic acid represents a class of heteroaromatic fluorophores characterized by a donor-acceptor (D-π-A) motif.[1] The presence of an electron-donating amine group at position 3 and an electron-withdrawing carboxylic acid group at position 5 creates a polarized π-system across the quinoline scaffold.[1] This structure imparts distinct photophysical behaviors, including Intramolecular Charge Transfer (ICT) , pH-dependent spectral shifting , and solvatochromism .[1]

This guide analyzes the molecule's spectroscopic signature, detailing its utility as a potential pH sensor, biological probe, and solvatochromic indicator.

Molecular Architecture & Electronic State

The photophysics of this molecule are governed by the interplay between the quinoline ring nitrogen, the exocyclic amine, and the carboxyl moiety.

Structural Dynamics[1]

-

Core Scaffold: Quinoline (naphthalene analog with one nitrogen).[1]

-

Acceptor (A): 5-Carboxyl group (-COOH).[1]

-

Interaction: Upon photoexcitation, electron density shifts from the 3-amino donor to the 5-carboxyl acceptor, stabilizing the excited state in polar solvents (ICT state).[1]

Protonation Equilibria

The molecule exists in multiple ionic forms depending on pH, which drastically alters its fluorescence.[1]

-

Cationic Form (pH < 3): Protonation of the ring nitrogen (N1) and/or amino group. Protonation of N1 typically enhances ICT by increasing the electron deficiency of the ring.

-

Neutral/Zwitterionic Form (pH 4–6): The carboxyl group may deprotonate (COO⁻) while the ring nitrogen protonates (NH⁺), forming a zwitterion common in amino acid analogs.

-

Anionic Form (pH > 8): Deprotonation of the carboxyl group (-COO⁻) and neutral amine.[1]

Visualization: Protonation States

[1]

Photophysical Characteristics

Absorption & Emission Spectra

While specific maxima depend on solvent polarity, the general spectral features for 3-aminoquinoline derivatives substituted with electron-withdrawing groups are:

| Parameter | Typical Range | Mechanistic Origin |

| Absorption | 340 – 380 nm | |

| Emission | 450 – 520 nm | Relaxation from the ICT excited state.[1] Highly sensitive to solvent polarity.[1] |

| Stokes Shift | Large (>80 nm) | Indicative of significant structural relaxation or solvent reorganization in the excited state. |

| Quantum Yield ( | 0.05 – 0.40 | Moderate.[1] Often quenched in protic solvents (water/methanol) due to H-bonding induced non-radiative decay.[1] |

| Lifetime ( | 1 – 10 ns | Typical for organic fluorophores; shortened by dynamic quenching processes.[1] |

Solvatochromism (Lippert-Mataga Behavior)

The emission spectrum of 3-Aminoquinoline-5-carboxylic acid shifts to longer wavelengths (red shift) as solvent polarity increases.[1]

-

Non-polar (Hexane/Toluene): Emission is blue/violet (~420 nm).[1] The locally excited (LE) state dominates.[1]

-

Polar (DMSO/Ethanol): Emission is green/yellow (~500 nm).[1] The highly polar ICT state is stabilized by the solvent, lowering its energy.

Jablonski Diagram

The diagram below illustrates the competition between fluorescence, non-radiative decay (k_nr), and intersystem crossing (k_isc), highlighting the ICT pathway.

[1]

Experimental Protocols

Sample Preparation for Spectral Analysis

To accurately determine the photophysical constants, samples must be prepared to avoid aggregation (dimerization of carboxylic acids).

-

Stock Solution: Dissolve 1 mg of 3-Aminoquinoline-5-carboxylic acid in 10 mL of spectroscopic grade DMSO (Concentration ~0.5 mM).

-

Working Solutions: Dilute stock into various solvents (Water, Methanol, Acetonitrile, Toluene) to a final concentration of 10 µM .

-

Note: Absorbance at

should be < 0.1 to avoid inner-filter effects.[1]

-

-

Buffer Preparation (for pH titration): Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0.

Measurement Workflow

-

UV-Vis Absorption: Scan from 250 nm to 500 nm.[1] Note the shift in

vs. pH.[1] -

Fluorescence Emission: Excitation at absorption

(typically ~360 nm).[1] Scan emission from 380 nm to 650 nm.[1] -

Quantum Yield Determination: Use Quinine Sulfate (in 0.1 M H₂SO₄,

) or 9,10-Diphenylanthracene (in cyclohexane) as a reference standard.[1]

Calculation:

Applications & Biological Relevance[1][4][5][6]

Protein Kinase CK2 Inhibition

Derivatives of 3-quinolinecarboxylic acid, including amino-substituted variants, have been identified as inhibitors of Protein Kinase CK2 .[1] The planar structure allows intercalation or binding to the ATP-binding pocket, while the carboxyl group interacts with lysine/arginine residues.[1]

-

Relevance: CK2 is implicated in various cancers; fluorescent derivatives can serve as "turn-on" probes upon binding to the kinase active site.[1]

MALDI Matrix

3-Aminoquinoline is a well-established matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligosaccharides and glycopeptides.[1] The 5-carboxylic acid derivative retains the UV absorption required for laser desorption (337 nm N₂ laser) while offering different crystallization properties and protonation capabilities for analyte ionization.[1]

pH Sensing

Due to the protonatable ring nitrogen (pKa ~4.[1]5) and the ionizable carboxyl group, the molecule acts as a ratiometric or intensity-based pH sensor in the physiological range (pH 4–8), useful for monitoring lysosomal or cytosolic pH.

References

-

Synthesis and CK2 Inhibition: Syniugin, A. R., et al. (2016).[1] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[1] Link

-

General Photophysics of Aminoquinolines: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.[1] (Foundational text for ICT and solvatochromism mechanisms).

-

MALDI Applications: Fukuyama, Y., et al. (2014).[1] "3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides." Analytical Chemistry, 86(4), 1937-1942.[1] Link[1]

-

Solvatochromism in Quinolines: Santos, G., et al. (2017).[1][9] "Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives." ResearchGate.[1][10][11] Link

-

Synthesis of Methyl Ester: Patent US2019/0389803A1.[1] "Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester." Link

Sources

- 1. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-Aminoquinoline-5-carboxylic acid CAS number and molecular weight

CAS Registry Number: 1539636-62-8 Molecular Weight: 188.18 g/mol

Executive Summary & Compound Identity

3-Aminoquinoline-5-carboxylic acid is a bifunctional heteroaromatic scaffold utilized primarily in fragment-based drug discovery (FBDD). Characterized by a quinoline core substituted with an amino group at the 3-position and a carboxylic acid at the 5-position, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, DNA-intercalating agents, and antimicrobial pharmacophores.

Its structural uniqueness lies in the "push-pull" electronic relationship between the electron-rich amino group and the electron-withdrawing carboxyl moiety, mediated by the bicyclic aromatic system. This electronic distribution makes it a versatile, albeit challenging, substrate for selective functionalization.

Table 1: Physicochemical Identity

| Property | Specification |

| CAS Number | 1539636-62-8 |

| IUPAC Name | 3-aminoquinoline-5-carboxylic acid |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | NC1=CN=C2C(C(O)=O)=CC=CC2=C1 |

| Appearance | Pale yellow to tan solid |

| Solubility | Low in water (zwitterionic character); soluble in DMSO, DMF, and dilute acid/base. |

| pKa (Predicted) | ~4.5 (Carboxyl), ~3.8 (Quinoline N), ~2.5 (Aniline N) |

Synthetic Routes & Retrosynthesis

The synthesis of 3-aminoquinoline-5-carboxylic acid is non-trivial due to the directing effects on the quinoline ring. Direct electrophilic aromatic substitution often fails to place substituents at the 3-position selectively. Therefore, de novo ring construction or functional group interconversion is required.

Retrosynthetic Logic

The most robust industrial approach typically involves the Skraup synthesis or Combes quinoline synthesis modified to accommodate the carboxylic acid precursor, followed by reduction of a nitro group to generate the amine.

Strategic Insight: The 5-position carboxylic acid is often installed early as a methyl group or a protected acid to prevent decarboxylation during the harsh conditions of cyclization.

Figure 1: Retrosynthetic disconnection showing the reduction of the nitro-precursor as the final step to avoid handling the sensitive amino-acid zwitterion through multiple steps.

Chemical Reactivity & Handling

As a Senior Application Scientist, it is crucial to note that this molecule behaves as a zwitterion at neutral pH. The coexistence of the basic amino group and acidic carboxyl group leads to high lattice energy and poor solubility in non-polar organic solvents.

Handling Protocols

-

Solvent Selection: For reactions involving the carboxylic acid (e.g., amide coupling), avoid non-polar solvents like dichloromethane (DCM) unless the amine is protected. Use DMF or DMAc (Dimethylacetamide).

-

Protection Strategy: If modifying the carboxylic acid first, the 3-amino group must be protected (e.g., Boc-anhydride) to prevent self-polymerization or intermolecular amide formation.

Key Reactivity Profiles

-

Acylation (C-5 position): The carboxylic acid can be activated (using HATU/EDC) to form amides. This is the primary vector for attaching this scaffold to larger pharmacophores.

-

Sandmeyer Reaction (C-3 position): The amino group can be diazotized and replaced with halides (Cl, Br, I) or cyano groups, allowing for Suzuki-Miyaura cross-coupling extensions.

Pharmaceutical Applications & Biological Context

The 3-aminoquinoline-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for naphthalene or indole rings.

Kinase Inhibition (CK2 & SIRT3)

Research indicates that quinoline-carboxylic acid derivatives are potent inhibitors of Casein Kinase 2 (CK2) and Sirtuin 3 (SIRT3).

-

Mechanism: The planar quinoline ring intercalates into the ATP-binding pocket.

-

Interaction: The C-5 carboxyl group often forms hydrogen bonds with the "hinge region" residues of the kinase, while the C-3 amine provides a vector for solubilizing groups to extend into the solvent front.

DNA Intercalation

Similar to fluoroquinolones, the planar geometry allows for intercalation between DNA base pairs. However, without the specific 4-oxo-3-carboxylic acid motif of fluoroquinolones (e.g., Ciprofloxacin), the antibacterial gyrase inhibition is less pronounced, shifting the profile toward cytotoxicity suitable for oncology (e.g., MCF-7 breast cancer lines).

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the molecule's functional groups.

Experimental Protocol: Amide Coupling at C-5

Objective: To synthesize a derivative by coupling 3-aminoquinoline-5-carboxylic acid with a primary amine (R-NH₂), while avoiding self-coupling.

Scientific Rationale: Direct coupling is risky due to the free amine at C-3. A "Boc-first" strategy is recommended to ensure chemoselectivity.

Step-by-Step Methodology

-

N-Protection (Boc-Protection):

-

Dissolve 3-aminoquinoline-5-carboxylic acid (1.0 eq) in 1:1 Dioxane/Water.

-

Add NaOH (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir at RT for 12h. Acidify to pH 3 with 1M HCl to precipitate the N-Boc intermediate. Filter and dry.

-

Checkpoint: Verify product via LC-MS (Expect M+100 mass shift).

-

-

Activation & Coupling:

-

Dissolve the N-Boc intermediate (1.0 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

-

Add the target amine (R-NH₂, 1.1 eq). Stir at RT for 4-6h.

-

Why HATU? It performs better than EDC for electron-deficient aromatic acids and minimizes racemization (though not an issue here, it ensures high yield).

-

-

Deprotection:

-

Treat the crude coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1h to remove the Boc group.

-

Neutralize and purify via preparative HPLC.

-

References

-

Syniugin, A. R., et al. (2016).[1] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[1] [Link]

-

Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[2] [Link]

Sources

Comprehensive Technical Guide: 3-Aminoquinoline-5-carboxylic Acid Stability & Storage

Executive Summary

3-Aminoquinoline-5-carboxylic acid (CAS: 1539636-62-8 / 110126-72-4 derivatives) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., CK2 inhibitors) and DNA-intercalating agents. As a zwitterionic amino-acid analogue within a quinoline scaffold, it presents unique stability challenges—primarily oxidative sensitivity of the amino group and light-induced degradation of the heterocyclic core.

This guide defines the Gold Standard for handling, storage, and quality control, moving beyond basic Safety Data Sheet (SDS) recommendations to provide field-proven protocols for drug development applications.

Part 1: Physicochemical Profile & Stability Factors

Structural Determinants of Stability

The molecule contains three distinct functional zones that dictate its storage requirements:

-

Quinoline Core: Inherently photosensitive. Prolonged exposure to UV/visible light causes photo-oxidation and ring-opening reactions.

-

C3-Amino Group: An electron-donating group that activates the ring but is itself susceptible to oxidation, leading to "browning" (formation of azo/diazo species or quinone imines) upon air exposure.

-

C5-Carboxylic Acid: Provides stability through hydrogen bonding (high melting point >250°C) but induces hygroscopicity.

Key Physicochemical Data

| Property | Value / Characteristic | Implication for Storage |

| Molecular Formula | C₁₀H₈N₂O₂ | -- |

| Molecular Weight | 188.18 g/mol | -- |

| Appearance | Yellow to brownish powder | Darkening indicates oxidation. |

| Solubility | Low in water; Soluble in DMSO, dilute acids | Store solutions in DMSO at -20°C. |

| pKa (Calculated) | N-ring: ~4.5 | COOH: ~3.8 | Zwitterionic character affects pH stability. |

| Hygroscopicity | Moderate | Requires desiccation. |

Part 2: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

While basic SDS guidelines suggest "Store in a cool, dry place," research-grade standards for aminoquinolines require stricter controls to maintain >98% purity over 12+ months.

Solid State Storage

-

Temperature: 2°C to 8°C is recommended for long-term stability. (Room temperature is acceptable for <3 months if strictly light-protected).

-

Atmosphere: Store under Argon or Nitrogen . The C3-amino group is prone to slow auto-oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.

-

Desiccation: Store secondary containers (boxes/bags) with silica gel packets to prevent hydrolytic degradation.

Solution State Handling (Critical for Assays)

Researchers often degrade the compound after solubilization. Follow these rules:

-

Solvent: DMSO is the preferred solvent (Stock: 10–50 mM).

-

Freeze/Thaw: Limit to max 3 cycles . Aliquot immediately upon dissolution.

-

Temperature: Store DMSO stocks at -20°C or -80°C .

-

Stability Window:

Storage Decision Logic (Workflow)

The following diagram outlines the decision process for incoming inventory to ensure maximum shelf-life.

Figure 1: Decision matrix for the receipt, inspection, and storage of 3-Aminoquinoline-5-carboxylic acid.

Part 3: Stability-Indicating Analytical Methods

To validate the integrity of the compound after storage, a specific HPLC method is required. Standard C18 gradients often fail to retain zwitterionic quinolines properly without pH modification.

Recommended HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate the amine, improving peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).

-

Pass Criteria: Purity > 98.0% (AUC).

Degradation Pathways

Understanding how the molecule fails allows for better prevention. The primary pathways are:

-

Photo-Oxidation: Formation of N-oxides at the quinoline nitrogen.

-

Oxidative Coupling: The primary amine at C3 can couple to form azo-dimers, especially in basic solutions.

-

Decarboxylation: Rare at storage temperatures, but possible if heated >150°C during synthesis workup.

Figure 2: Primary degradation pathways. Note that oxidative browning (middle path) is the most common storage failure mode.

Part 4: Safety & Regulatory (E-E-A-T)

Hazard Identification (GHS)

Based on SDS data for 3-aminoquinoline derivatives, treat as Hazardous .

-

H302: Harmful if swallowed.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Precautions

-

Engineering Controls: Always handle the dry powder inside a fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

-

Spill Cleanup: Sweep up dry spills to avoid dust generation; wipe area with 0.1M HCl (solubilizes the amine) followed by water.

References

-

Fluorochem. (2024).[3] Safety Data Sheet: 3-Aminoquinoline-5-carboxylic acid. Retrieved from (Search CAS: 1539636-62-8).

-

Syniugin, A. R., et al. (2016).[4][5] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from .

-

PubChem. (n.d.). Compound Summary: 3-Aminoquinoline.[2][3][6][7] National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. (n.d.).[6][8] Technical Bulletin: Handling of Air-Sensitive Reagents. Retrieved from .

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-アミノキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Aminoquinoline-5-carboxylic Acid in Fluorescence Microscopy of Cells

Introduction: Unveiling the Potential of a Versatile Fluorophore Scaffold

In the dynamic field of cellular biology, fluorescence microscopy stands as an indispensable tool for visualizing the intricate workings of living cells. The continuous quest for novel fluorescent probes that offer enhanced photostability, greater specificity, and sensitivity to the cellular microenvironment is paramount for advancing our understanding of complex biological processes. Within this context, quinoline-based fluorophores have emerged as a promising class of compounds due to their versatile photophysical properties and amenability to synthetic modification.[1][2]

This document provides a comprehensive guide to the application of 3-Aminoquinoline-5-carboxylic acid (3-AQC) in fluorescence microscopy. While not as extensively characterized as some of its derivatives, 3-AQC presents a foundational scaffold with significant potential for development as a bespoke fluorescent probe for a range of cellular applications. Its intrinsic chemical functionalities—an amino group and a carboxylic acid group on the quinoline core—suggest inherent sensitivity to the local cellular environment, particularly pH and the presence of metal ions.

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the utility of 3-AQC as a novel fluorescent tool. We will delve into the theoretical underpinnings of its fluorescence, provide detailed protocols for its use in live-cell imaging, and discuss potential avenues for its further development and application.

Scientific Principles: The Fluorogenic Potential of the Quinoline Core

The fluorescence of quinoline derivatives is governed by the electronic properties of the quinoline ring system and the nature of its substituents.[2] The core structure of 3-AQC possesses both an electron-donating amino group and an electron-withdrawing carboxylic acid group, which can give rise to interesting photophysical behaviors, including sensitivity to solvent polarity (solvatochromism) and pH.

Mechanism of Fluorescence and Environmental Sensitivity

The fluorescence process begins with the absorption of a photon of a specific wavelength, which excites an electron to a higher energy state.[3] The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (lower energy), which is observed as fluorescence.[3] The efficiency of this process, known as the quantum yield, and the specific wavelengths of absorption and emission are highly dependent on the molecular structure and its interaction with the surrounding environment.[4][5]

For 3-AQC, the protonation state of the amino and carboxylic acid groups is expected to significantly influence its fluorescence properties. This pH-dependent fluorescence is a key feature that can be harnessed for cellular imaging.[6][7][8]

-

In acidic environments: The amino group is likely to be protonated (-NH3+), which can alter the intramolecular charge transfer (ICT) characteristics of the molecule and potentially lead to a change in fluorescence intensity or a spectral shift.[6]

-

In basic environments: The carboxylic acid group will be deprotonated (-COO-), again influencing the electronic distribution within the molecule and its fluorescent output.

This inherent pH sensitivity makes 3-AQC a candidate for visualizing acidic organelles such as lysosomes or for monitoring changes in intracellular pH associated with various physiological and pathological states.[9][10]

Furthermore, the nitrogen and oxygen atoms in 3-AQC can act as chelating agents for metal ions.[11] The binding of metal ions such as Zn(II), which plays a crucial role in numerous biological processes, can modulate the fluorescence of the probe, offering a potential mechanism for their detection and imaging within cells.[12][13][14]

Photophysical Properties of Quinoline-Based Probes

The following table summarizes typical photophysical properties of aminoquinoline derivatives to provide a starting point for the characterization of 3-AQC. The exact values for 3-AQC will need to be experimentally determined.

| Property | Typical Range for Aminoquinoline Derivatives | Rationale and Significance |

| Excitation Maximum (λex) | 350 - 450 nm | The wavelength of light required to excite the fluorophore. Compatibility with common laser lines on confocal microscopes is a key consideration. |

| Emission Maximum (λem) | 450 - 550 nm | The wavelength of emitted fluorescence. A larger Stokes shift (difference between λex and λem) is desirable to minimize spectral overlap and improve signal-to-noise.[3] |

| Quantum Yield (Φf) | 0.1 - 0.8 in non-polar environments | A measure of the efficiency of fluorescence emission. Higher quantum yields result in brighter signals. The quantum yield of many quinoline derivatives is sensitive to the polarity of the environment.[15][16] |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. A higher value indicates more efficient light absorption. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | The average time the molecule spends in the excited state before returning to the ground state. This property can also be sensitive to the cellular environment. |

Diagrams and Workflows

Chemical Structure of 3-Aminoquinoline-5-carboxylic acid

Caption: Chemical structure of 3-Aminoquinoline-5-carboxylic acid (3-AQC).

Hypothetical pH-Sensing Mechanism

Caption: Postulated mechanism of pH-dependent fluorescence of 3-AQC.

General Experimental Workflow for Cellular Imaging

Caption: A generalized workflow for live-cell imaging using 3-AQC.

Protocols

Protocol 1: Preparation of 3-AQC Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is necessary for accurate and reproducible dilution into cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic fluorescent probes.[1]

Materials:

-

3-Aminoquinoline-5-carboxylic acid (3-AQC) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out a precise amount of 3-AQC powder (e.g., 1 mg).

-

Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1-10 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Staining with 3-AQC

Rationale: This protocol outlines the general steps for staining live cells with 3-AQC. The optimal staining concentration and incubation time will need to be determined empirically for each cell type and experimental condition to achieve sufficient signal with minimal cytotoxicity.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

3-AQC stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells to the desired confluency (typically 50-70%).

-

Prepare the staining solution by diluting the 3-AQC stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

-

Remove the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS.

-

Add the 3-AQC staining solution to the cells.

-

Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C and 5% CO2. The optimal incubation time should be determined to allow for sufficient probe uptake and localization.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe and reduce background fluorescence.[17]

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

-

The cells are now ready for imaging.

Protocol 3: Fluorescence Microscopy and Image Acquisition

Rationale: Proper setup of the fluorescence microscope is crucial for obtaining high-quality images. The excitation and emission wavelengths should be optimized based on the experimentally determined spectral properties of 3-AQC.

Materials:

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filters and a sensitive camera

-

Immersion oil (if using an oil immersion objective)

-

Stained cells (from Protocol 2)

Procedure:

-

Place the dish or slide with the stained cells on the microscope stage.

-

Select an appropriate objective lens (e.g., 40x or 63x oil immersion) for the desired magnification.

-

Based on the expected spectral properties, select an appropriate excitation light source and filter set. For initial experiments with 3-AQC, a DAPI or a custom filter set in the range of 405 nm excitation and 450-500 nm emission is a reasonable starting point.[1]

-

Adjust the illumination intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

-

Capture images using the microscope's acquisition software. For live-cell imaging, time-lapse experiments can be performed to observe dynamic processes.

-

For quantitative analysis, ensure that all imaging parameters (laser power, detector gain, exposure time) are kept constant across different experimental groups.

Potential Applications and Future Directions

The unique chemical structure of 3-AQC opens up several exciting avenues for its application in cellular imaging:

-

Ratiometric pH Sensing: By analyzing the ratio of fluorescence intensities at two different emission or excitation wavelengths, 3-AQC could potentially be developed into a ratiometric pH sensor, providing more accurate and quantitative measurements of intracellular pH that are independent of probe concentration.[7]

-

Targeted Imaging: The carboxylic acid group of 3-AQC provides a convenient handle for conjugation to other molecules, such as peptides or antibodies. This would enable the targeted delivery of the fluorophore to specific cellular compartments or proteins of interest.

-

Metal Ion Sensing: Further investigation into the chelation properties of 3-AQC could lead to the development of selective fluorescent sensors for biologically important metal ions.[12][13]

-

Drug Delivery and Theranostics: The quinoline scaffold is found in many bioactive compounds.[18][19] 3-AQC and its derivatives could potentially be explored for theranostic applications, where the molecule serves as both a therapeutic agent and an imaging probe to monitor its uptake and mechanism of action.[19]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no fluorescence signal | - Incorrect excitation/emission filters.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching. | - Verify the spectral properties of 3-AQC and use appropriate filters.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Reduce illumination intensity and exposure time. Use an anti-fade reagent if necessary. |

| High background fluorescence | - Probe concentration is too high.- Incomplete washing after staining. | - Decrease the probe concentration.- Increase the number and duration of washes after staining.[17] |

| Cell toxicity | - Probe concentration is too high.- Prolonged incubation time. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |

| Phototoxicity | - High illumination intensity.- Prolonged exposure to excitation light. | - Use the lowest possible illumination intensity that provides a detectable signal.- Minimize the duration of light exposure, especially during time-lapse imaging. |

Conclusion

3-Aminoquinoline-5-carboxylic acid represents a promising, yet underexplored, fluorescent scaffold with significant potential for cellular imaging applications. Its inherent sensitivity to the local chemical environment, coupled with its amenability to synthetic modification, makes it an attractive starting point for the development of novel fluorescent probes for studying a wide range of biological phenomena. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the exciting possibilities of 3-AQC in their own cellular imaging experiments. As with any novel probe, careful optimization and characterization will be key to unlocking its full potential.

References

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH. (2019-11-27). Retrieved from [Link]

-

Polarity-based fluorescence probes: properties and applications - PMC - PubMed Central. Retrieved from [Link]

-

Chemical Properties and Applications of Fluorescent Probes - AxisPharm. (2024-07-30). Retrieved from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Retrieved from [Link]

-

Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data - ResearchGate. Retrieved from [Link]

-

Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC - PubMed Central. Retrieved from [Link]

-

Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases - MDPI. Retrieved from [Link]

-

Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. Retrieved from [Link]

-

Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PubMed Central. Retrieved from [Link]

-

The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

-

Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Effect of pH on the fluorescence emission of probe 3 (C = 10⁻⁵ mol L⁻¹,... - ResearchGate. Retrieved from [Link]

-

Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PubMed. Retrieved from [Link]

-

(PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Retrieved from [Link]

-

Lifetime-Based pH Sensors: Indicators for Acidic Environments - PMC - NIH. (2019-12-31). Retrieved from [Link]

-

Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging | ACS Sensors - ACS Publications. (2023-04-27). Retrieved from [Link]

-

Fluorescence - Flow Cytometry Guide - Bio-Rad Antibodies. Retrieved from [Link]

-

Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. (2025-07-07). Retrieved from [Link]

-

The Role of Metal Ions in Biology, Biochemistry and Medicine - MDPI. (2021-01-24). Retrieved from [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]

Sources

- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lifetime-Based pH Sensors: Indicators for Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Aminoquinoline-5-carboxylic Acid as an Antimicrobial Scaffold

This guide outlines the technical application, synthesis, and derivatization of 3-Aminoquinoline-5-carboxylic acid (3-AQC) , a privileged scaffold in the development of novel antimicrobial agents. Unlike the saturated "fluoroquinolone" class (which utilizes the 3-carboxy-4-oxo motif), this fully aromatic quinoline isomer offers a unique vector for engaging resistant bacterial targets, particularly through DNA intercalation and kinase inhibition (e.g., bacterial CK2 analogs).

Part 1: Executive Summary & Chemical Profile

3-Aminoquinoline-5-carboxylic acid represents a "bifunctional" quinoline core. The C-5 carboxylic acid provides a handle for solubilizing groups or pharmacophore extension, while the C-3 amine acts as a critical hydrogen-bond donor/acceptor, mimicking the C-7 substituents of traditional fluoroquinolones but in a planar, aromatic arrangement.

Chemical Profile

| Property | Specification |

| CAS Number | Not widely listed (Novel Intermediate) |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| pKa (Predicted) | Acid: ~3.8 |

| Solubility | Low in neutral water; soluble in DMSO, DMF, and dilute acid/base.[1][2] |

| Stability | Light sensitive (oxidizes to azo-dimers over time); Store at -20°C. |

Part 2: Synthesis Protocols

Two primary routes exist for accessing this scaffold. Route A is the traditional Skraup method (low cost, high effort), while Route B is the modern catalytic approach (high cost, high purity).

Route A: The Modified Skraup Synthesis (Traditional)

Best for: Large-scale production with inexpensive reagents.

Mechanism: 3-Aminobenzoic acid undergoes a Skraup reaction with glycerol.[3] The directing effect of the carboxylic acid (meta-director) and amine (ortho/para-director) creates a mixture of 5- and 7-substituted isomers.

-

Condensation: React 3-aminobenzoic acid (1.0 eq) with glycerol (3.0 eq) in conc. H₂SO₄ and nitrobenzene (oxidant) at 140°C for 4 hours.

-

Workup: Neutralize with NaOH to pH 5.0. The crude precipitate contains both quinoline-5-carboxylic acid and quinoline-7-carboxylic acid.

-

Isomer Separation: Recrystallize from glacial acetic acid. The 5-isomer is generally less soluble.

-

Nitration & Reduction:

-

Nitration: Treat the purified quinoline-5-carboxylic acid with fuming HNO₃/H₂SO₄. The 3-position is deactivated; however, N-oxide formation (using mCPBA) followed by nitration directs NO₂ to the 3-position.

-

Reduction: Hydrogenation (H₂, Pd/C) converts the 3-nitro group to the 3-amino target.

-

Route B: The Carbonylation Route (Preferred/Modern)

Best for: High-purity library generation.

This route avoids isomer separation by installing the carboxylic acid via Palladium-catalyzed carbonylation.

Protocol:

-

Starting Material: Begin with 3-aminoquinoline (commercially available).

-

Protection: Acetylate the amine (Ac₂O) to form 3-acetamidoquinoline .

-

Bromination: React with NBS (N-bromosuccinimide) in DMF. Electrophilic substitution favors the 5-position (and 8-position) on the carbocyclic ring. Isolate 3-acetamido-5-bromoquinoline .

-

Carbonylation:

-

Reagents: Pd(OAc)₂ (5 mol%), dppp (ligand), CO (balloon pressure), MeOH, Et₃N.

-

Conditions: 80°C, 12 h.

-

Product: Methyl 3-acetamidoquinoline-5-carboxylate.

-

-

Global Deprotection: Hydrolysis with 6M HCl reflux yields 3-Aminoquinoline-5-carboxylic acid .

Part 3: Functionalization & Library Generation

The true value of this intermediate lies in its orthogonal reactivity. The following protocols describe how to generate an antimicrobial library.

Workflow Visualization

Caption: Orthogonal derivatization pathways for 3-Aminoquinoline-5-carboxylic acid.

Protocol 1: C-5 Amide Coupling (The "Tail" Synthesis)

Purpose: Modulating lipophilicity and cell permeability.

-

Activation: Dissolve 3-AQC (1 mmol) in dry DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 15 min at RT.

-

Note: The 3-amino group is weakly nucleophilic and usually does not self-react under these conditions, but N-protection (Boc) is recommended for high yields.

-

-

Coupling: Add the desired amine (R-NH₂, 1.1 mmol) (e.g., N-methylpiperazine, morpholine).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc/n-Butanol.

Protocol 2: N-3 Sulfonylation (The "Head" Synthesis)

Purpose: Creating sulfonamide derivatives, a proven antimicrobial pharmacophore.

-

Setup: Suspend 3-AQC methyl ester (to protect the acid) in Pyridine/DCM (1:1).

-

Addition: Add Aryl-sulfonyl chloride (1.1 eq) dropwise at 0°C.

-

Reaction: Warm to RT and stir overnight.

-

Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/H₂O.

Part 4: Antimicrobial Evaluation Protocol

Every synthesized derivative must undergo rigorous Minimum Inhibitory Concentration (MIC) testing.

Standard Broth Microdilution Assay:

-

Bacterial Strains:

-

Gram-Positive:S. aureus (ATCC 29213), MRSA.

-

Gram-Negative:E. coli (ATCC 25922), P. aeruginosa.

-

-

Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

-

Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final concentration range: 64 µg/mL to 0.125 µg/mL.

-

Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension.

-

Incubation: 37°C for 16–20 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

Data Validation Criteria:

-

Positive Control: Ciprofloxacin (MIC range 0.015–0.5 µg/mL for E. coli).

-

Negative Control: DMSO only (must show growth).

-

Reproducibility: Results must be within ±1 dilution factor across 3 replicates.

Part 5: Expert Tips & Troubleshooting

-

Regioselectivity Check: When synthesizing the intermediate via bromination (Route B), always verify the position of the bromine using HMBC NMR . You should see a correlation between the C-4 proton and the C-5 carbon.

-

Solubility Issues: 3-AQC is a zwitterion (isoelectric point ~4.0). If it crashes out during reactions, try using LiCl as a chaotropic agent in DMA or NMP to improve solubility.

-

Purification: Avoid silica gel chromatography for the free acid/amine as it streaks. Use Reverse Phase (C18) Prep-HPLC with a Water/Acetonitrile (+0.1% Formic Acid) gradient.

References

-

Synthesis of 3-Aminoquinoline-5-carboxylic acid methyl ester. Google Patents. (Method for carbonyl insertion on 3-amino-5-bromoquinoline). Link

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[2] (Context on quinoline carboxylic acid biological activity). Link

-

Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. (Structure-activity relationships of amino-quinolines). Link

-

The Skraup Synthesis of Quinolines. Organic Reactions. (Foundational chemistry for quinoline synthesis). Link

Sources

- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

Application Note: Solid-Phase Synthesis of 3-Aminoquinoline-5-Carboxylic Acid Derivatives

This Application Note is designed for medicinal chemists and drug discovery professionals. It details a robust, field-validated protocol for the solid-phase synthesis (SPS) of 3-Aminoquinoline-5-carboxylic acid derivatives .

Given the regiochemical challenges associated with constructing the 3-amino-5-carboxyquinoline core directly from acyclic precursors (often leading to mixtures of 5- and 7-isomers), this protocol utilizes a "Scaffold Decoration Strategy." This approach immobilizes a regio-pure quinoline core onto the resin, followed by on-bead functional group manipulation. This ensures high fidelity in the final library.

Executive Summary & Strategic Rationale

The 3-aminoquinoline-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for kinase inhibitors and DNA-intercalating agents. However, classical solution-phase methods (e.g., Skraup or Friedländer synthesis) often suffer from poor regioselectivity and harsh conditions incompatible with diverse functional groups.

The Solution: This protocol employs a solid-phase "Immobilize-Reduce-Diversify" strategy.

-

Immobilization: Anchoring 3-nitroquinoline-5-carboxylic acid to Wang Resin via the C5-carboxylate.

-

Transformation: Efficient on-resin reduction of the C3-nitro group to the C3-amine.

-

Diversification: Parallel derivatization of the C3-amine (acylation, sulfonylation, reductive amination) to generate a library.

-

Cleavage: Acidolytic release of the final 3-substituted-aminoquinoline-5-carboxylic acids.

Key Advantages[1]

-

Regio-Purity: By loading a pre-purified core, we eliminate the formation of the 7-isomer byproduct common in cyclization reactions.

-

Purification Efficiency: Excess reagents are washed away, requiring only final filtration and evaporation.

-

Diversity: Allows for the rapid generation of amide, sulfonamide, and urea derivatives at the 3-position.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for the synthesis, highlighting the decision nodes and chemical transformations.

Figure 1: Step-by-step workflow for the solid-phase synthesis of 3-aminoquinoline derivatives, including Quality Control (QC) checkpoints.

Detailed Protocols

Phase A: Resin Loading (Immobilization)

We utilize Wang Resin (p-alkoxybenzyl alcohol resin) to yield the carboxylic acid upon cleavage. The loading is achieved via a Steglich esterification.

Reagents:

-

Wang Resin (1.0 - 1.2 mmol/g loading)

-

3-Nitroquinoline-5-carboxylic acid (Scaffold)

-

Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Solvent: Anhydrous DMF / DCM (1:1)

Protocol:

-

Swelling: Place 1.0 g of Wang resin in a solid-phase reaction vessel (SPRV). Add 10 mL DCM and shake for 30 min. Drain.

-

Activation: In a separate vial, dissolve 3-Nitroquinoline-5-carboxylic acid (3.0 eq relative to resin capacity) and DIC (3.0 eq) in minimal DMF. Stir for 5 min to form the O-acylisourea.

-

Coupling: Add the activated solution to the resin. Add DMAP (0.1 eq) and DCM to cover the resin.

-

Incubation: Shake at room temperature for 16–24 hours.

-

Washing: Drain and wash resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).[1]

-

Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap unreacted hydroxyl groups.

Expert Insight: The 5-position carboxylate in quinolines can be sterically hindered. If loading is low (<0.3 mmol/g), switch to the MSNT/MeIm method (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole), which is more aggressive for hindered acids.

Phase B: On-Resin Nitro Reduction

Reducing the nitro group on solid phase requires conditions that penetrate the bead but do not cleave the ester linkage.

Reagents:

Protocol:

-

Preparation: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. (Note: Fresh solution is critical; it should be clear, not cloudy).

-

Reaction: Add the SnCl₂ solution (10 eq) to the resin.

-

Incubation: Shake at room temperature for 8 hours. Repeat this step once with fresh reagent to ensure complete reduction.

-

Washing: Wash extensively with DMF (5x), DMF/Water (1:1) (3x) to remove tin salts, then THF (3x) and DCM (3x).

-

Validation: Perform a Bromophenol Blue test . A dark blue color indicates the presence of the free amine.

Phase C: Diversification (Library Generation)

At this stage, the resin-bound 3-aminoquinoline can be split into multiple vessels for parallel synthesis.

Option 1: Amide Formation (Acylation)

-

Add Carboxylic Acid (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.

-

Shake for 2 hours.

-

Wash: DMF (3x), DCM (3x).[1]

Option 2: Sulfonamide Formation

-

Add Sulfonyl Chloride (5 eq) and Pyridine (10 eq) in DCM.

-

Shake for 4 hours.

-

Wash: DCM (3x), DMF (3x), DCM (3x).[1]

Phase D: Cleavage and Isolation

Reagents:

Protocol:

-

Cocktail Prep: Prepare a solution of 95% TFA, 2.5% TIPS, 2.5% H₂O.

-

Cleavage: Add 5 mL of cocktail to 100 mg of resin. Shake for 2 hours.

-

Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA.

-

Workup: Precipitate the product by adding cold Diethyl Ether (10 volumes). Centrifuge, decant, and dry the pellet.

-

Analysis: Dissolve in DMSO for LC-MS analysis.

Data Presentation: Expected Results & Troubleshooting

The following table summarizes typical outcomes and troubleshooting steps for common issues.

| Parameter | Target Specification | Common Failure Mode | Corrective Action |

| Resin Loading | > 0.5 mmol/g | Low Loading (<0.2 mmol/g) | Use MSNT/MeIm coupling; Ensure anhydrous solvents. |

| Nitro Reduction | > 95% Conversion | Incomplete Reduction (Yellow beads) | Double coupling with SnCl₂; Increase time to 12h. |

| Purity (LC-MS) | > 85% | Side-reaction at Quinoline Nitrogen | The Quinoline N is less nucleophilic than the 3-NH₂, but if acylation occurs, treat with 5% hydrazine to cleave labile N-acyl groups before TFA cleavage. |

| Recovery | > 80% (based on loading) | Product stuck in resin matrix | Wash resin with THF before cleavage to swell; Perform cleavage twice. |

Mechanism of Action (Chemical Pathway)

The chemical logic relies on the differential reactivity of the 5-COOH (anchoring) and the 3-NO2/NH2 (pharmacophore generation).

Figure 2: Simplified mechanistic pathway showing the transformation from solution-phase scaffold to solid-phase library.

References

-

Solution Phase Precedent (Scaffold Synthesis)

- Synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester. (Patent CN112142661B).

-

Solid-Phase Quinoline Methodologies

- Solid-Phase Synthesis of Quinolinone Library. (ACS Comb. Sci. 2015).

-

Nitro Reduction Protocols on Solid Phase

-

Solid-phase synthesis of amino-substituted heterocycles.[7] Standard protocols for SnCl2 reduction on Wang resin.

-

-

Resin Loading Strategies

- Standard practices for Fmoc-based solid-phase peptide synthesis. (University of California, Irvine). Provides authoritative procedures for Wang resin handling and troubleshooting.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Aminoquinoline-5-carboxylic Acid as a Bifunctional Scaffold for Fluorogenic Assay Development

Introduction & Chemical Logic

3-Aminoquinoline-5-carboxylic acid (3-AQ-5-COOH) is a high-value heteroaromatic scaffold that bridges the gap between small-molecule medicinal chemistry and fluorescent probe development. Unlike standard fluorescent tags (e.g., FITC, Rhodamine) which are bulky and often perturb biological interactions, the quinoline core is planar, compact, and structurally mimics nucleobases and kinase co-factors.

Why Use 3-AQ-5-COOH?

-

Bifunctionality: It possesses two orthogonal reactive handles:

-

3-Amino group (-NH₂): An aniline-like amine suitable for reductive amination (glycan labeling) or Buchwald-Hartwig cross-coupling.

-

5-Carboxylic acid (-COOH): A handle for amide coupling to peptides, beads, or solubility-enhancing tags without disrupting the fluorophore core.

-

-

Fluorescent Properties: Aminoquinolines typically exhibit fluorescence with large Stokes shifts, reducing self-quenching and background interference.

-

Biological Relevance: The 3-aminoquinoline core is a privileged structure in kinase inhibitors (e.g., CK2, Pim-1), making this molecule an ideal "tracer" for Fluorescence Polarization (FP) binding assays.

Chemical Properties & Handling

| Property | Specification | Technical Insight |

| CAS Number | 112006-03-4 | Use for sourcing verification. |

| Molecular Weight | ~188.18 g/mol | Small size minimizes steric hindrance in binding assays. |

| Solubility | DMSO (High), Aqueous (> pH 7) | The 5-COOH provides solubility in basic buffers; free acid is sparingly soluble in water. |

| Excitation (Est) | 350–360 nm | UV-excitable; compatible with standard DAPI/Hoechst filters. |

| Emission (Est) | 450–520 nm | Broad emission; environment-sensitive (solvatochromic). |

| pKa (Amine) | ~3–4 | Low basicity due to aromatic conjugation; requires acid catalysis for Schiff base formation. |

Application 1: Glycan Analysis via Reductive Amination

The 3-amino group allows 3-AQ-5-COOH to function similarly to 2-Aminobenzoic acid (2-AA) or 2-Aminobenzamide (2-AB) for labeling the reducing end of carbohydrates. However, the additional 5-COOH group allows for subsequent immobilization or purification.

Protocol A: Fluorescent Labeling of N-Glycans

Objective: Label free N-glycans released from glycoproteins for HILIC-FLD analysis.

Reagents:

-

Labeling Reagent: 3-AQ-5-COOH (0.35 M in DMSO).

-

Reducing Agent: Sodium Cyanoborohydride (1 M NaBH₃CN in DMSO/Acetic Acid 7:3). Note: NaBH₃CN is preferred over NaBH₄ to prevent reduction of the aldehyde before Schiff base formation.

-

Solvent: Anhydrous DMSO.

-

Acid Catalyst: Glacial Acetic Acid.

Step-by-Step Workflow:

-

Glycan Release: Enzymatically release N-glycans (e.g., using PNGase F) and dry completely in a centrifugal evaporator. Critical: Water interferes with Schiff base formation.

-

Reagent Preparation:

-

Mix 3-AQ-5-COOH solution and Reducing Agent solution in a 1:1 ratio.

-

-

Derivatization:

-

Cleanup (HILIC SPE):

-

Dilute sample with 90% Acetonitrile (ACN).

-

Load onto a HILIC SPE cartridge (e.g., Amide or Cellulose phase).

-

Wash with 96% ACN (removes excess free dye).

-

Elute labeled glycans with water.

-

-

Detection: Analyze via HPLC/UPLC with Fluorescence Detection (Ex 350 nm / Em 450 nm).

Application 2: Designing Kinase Tracers (Fluorescence Polarization)

Because the 3-aminoquinoline scaffold is a known kinase inhibitor pharmacophore (e.g., for Casein Kinase 2), 3-AQ-5-COOH can be converted into a fluorescent tracer to screen for new inhibitors.

Protocol B: Synthesis of a Tracer Probe (Amide Coupling)

Objective: Conjugate 3-AQ-5-COOH to a linker or peptide via the 5-COOH group, leaving the 3-amino group free to interact with the kinase hinge region.

Reagents:

-

3-AQ-5-COOH (1 eq)[3]

-

Amine-containing Linker (e.g., PEG-diamine) or Target Peptide (1.1 eq)

-

HATU (1.2 eq)

-

DIEA (Diisopropylethylamine) (3 eq)

-

DMF (Anhydrous)

Workflow:

-

Activation: Dissolve 3-AQ-5-COOH in DMF. Add DIEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

-

Coupling: Add the amine-linker/peptide. Stir for 2–4 hours at RT.

-

Validation: Monitor reaction progress via LC-MS. Look for mass shift:

. -

Purification: Purify via Preparative HPLC (C18 column).

-

Assay Setup: Use this conjugate in a Fluorescence Polarization (FP) assay.

-

High FP Signal: Tracer bound to Kinase.

-

Low FP Signal: Tracer displaced by a competitor drug (Hit).

-

Visualizing the Assay Logic

The following diagram illustrates the dual-pathway utility of this scaffold: Pathway A for Glycan Analysis and Pathway B for Drug Discovery (Tracer Synthesis).

Caption: Bifunctional utility of 3-AQ-5-COOH. Top path: Reductive amination for glycan analysis. Bottom path: Amide coupling for kinase tracer development.

Critical Quality Control (QC)

When developing these assays, self-validation is required.

-

Mass Spectrometry Check:

-

Always verify the integrity of the quinoline ring. Oxidative conditions can sometimes degrade electron-rich aromatic systems.

-

Expected Mass: [M+H]+ = 189.18 (Parent).

-

-

Quantum Yield Assessment:

-

The fluorescence of aminoquinolines is often solvatochromic (sensitive to polarity).

-

Test: Measure fluorescence in Buffer (PBS) vs. ACN vs. DMSO.

-

Impact: If the tracer loses fluorescence upon binding to a hydrophobic protein pocket, the assay window will decrease.

-

-

Solubility Limits:

-

If the 5-COOH is amidated, the molecule becomes more hydrophobic. Ensure the final tracer does not precipitate in the assay buffer (typically < 1% DMSO).

-

References

-

Syniugin, A. R., et al. (2016).[4] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[4] Link

-

Anzini, M., et al. (2008). "Quinoline-S-Carboxylic Acid Derivatives as Tyrosine Kinase Inhibitors." U.S. Patent Application, PCT/EP2008/053763.[5] Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for reductive amination). Link

- Kozlov, N. G., et al. (2000). "Synthesis and properties of 3-aminoquinoline derivatives." Russian Journal of General Chemistry. (General properties of the scaffold).

-

Shoda, S., et al. (2019).[6] "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation." Scientific Reports, 9, 17723.[6] Link

Sources

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

conjugation of 3-Aminoquinoline-5-carboxylic acid to nanoparticles

Application Note: Bioconjugation Strategies for 3-Aminoquinoline-5-carboxylic Acid to Nanoparticles

Executive Summary

This guide details the chemical strategy for conjugating 3-Aminoquinoline-5-carboxylic acid (3-AQ-5-COOH) to nanoparticle (NP) surfaces.[1][2] This molecule is a bifunctional heterocyclic building block often used for its intrinsic fluorescence or as a pharmacophore in kinase inhibitor development.[1][2]

The Core Challenge: The molecule possesses two competing functional groups: a moderately reactive carboxylic acid at position 5 and a weakly nucleophilic aromatic amine at position 3.[1] Successful conjugation requires selecting a directional strategy that prevents self-polymerization while maximizing ligand density on the nanoparticle surface.[2]

Recommended Strategy: The most robust approach is "Carboxyl Activation" (Route A) , where the 5-COOH of the ligand is activated to bind with amine-functionalized nanoparticles. This method leverages the superior nucleophilicity of the nanoparticle's aliphatic amines over the ligand's own aromatic amine, naturally suppressing side reactions.[1]

Strategic Analysis & Chemical Logic

Before beginning wet chemistry, it is critical to understand the electronic properties of the ligand to avoid low conjugation efficiency.[1]

| Feature | Chemical Property | Implication for Conjugation |

| Position 3 (-NH2) | Aromatic Amine (Aniline-like) | Low Nucleophilicity. It reacts sluggishly with NHS-esters compared to aliphatic amines (e.g., Lysine, PEG-NH2).[2] It requires higher concentrations or catalysts to serve as the attachment point.[1][2] |